N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide
Description
N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-10-23(20,21)18-9-5-7-13(18)15(19)16-11-12-6-4-8-14(17-12)22-2/h4,6,8,13H,3,5,7,9-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMRNXQCPBEWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NCC2=NC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine precursors. One common method involves the condensation of 6-methoxypyridine-2-carbaldehyde with a suitable amine, followed by sulfonylation and subsequent coupling with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the carboxamide can produce an amine-substituted pyrrolidine compound.
Scientific Research Applications
N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby affecting cellular pathways and processes. For example, it may inhibit protein kinase C, which plays a role in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: This compound shares the methoxypyridine moiety but lacks the sulfonyl and pyrrolidine groups.
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1(2H)-yl)methyl]phenyl}methyl)-1H-pyrazole-4-carboxamide: This compound has a similar pyridine structure but includes additional functional groups and a pyrazole ring.
Uniqueness
N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide is unique due to its combination of a methoxypyridine ring, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
